molecular formula C20H25N2O6P B12751633 Phenylalanine, 2,2'-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate CAS No. 134510-16-0

Phenylalanine, 2,2'-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate

Cat. No.: B12751633
CAS No.: 134510-16-0
M. Wt: 420.4 g/mol
InChI Key: ZFMMEQAMSIWPAP-ROUUACIJSA-N
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Description

Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate is a complex organic compound with the molecular formula C20H25N2O6P and a molecular weight of 420.402 g/mol . This compound is characterized by the presence of phenylalanine moieties linked through a hydroxyphosphinylidene bridge, forming a unique structure that has garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate typically involves the condensation of phenylalanine derivatives with phosphinylidene-containing reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Mechanism of Action

The mechanism by which Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The hydroxyphosphinylidene bridge plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylalanine, 2,2’-((hydroxyphosphinylidene)bis(methylene))bis-, hydrate is unique due to its combination of phenylalanine moieties and the hydroxyphosphinylidene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

134510-16-0

Molecular Formula

C20H25N2O6P

Molecular Weight

420.4 g/mol

IUPAC Name

(2S)-2-amino-3-[2-[[[2-[(2S)-2-amino-2-carboxyethyl]phenyl]methyl-hydroxyphosphoryl]methyl]phenyl]propanoic acid

InChI

InChI=1S/C20H25N2O6P/c21-17(19(23)24)9-13-5-1-3-7-15(13)11-29(27,28)12-16-8-4-2-6-14(16)10-18(22)20(25)26/h1-8,17-18H,9-12,21-22H2,(H,23,24)(H,25,26)(H,27,28)/t17-,18-/m0/s1

InChI Key

ZFMMEQAMSIWPAP-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CP(=O)(CC2=CC=CC=C2C[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CP(=O)(CC2=CC=CC=C2CC(C(=O)O)N)O

Origin of Product

United States

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